2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid basic properties
2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid basic properties
An In-depth Technical Guide to the Physicochemical and Basic Properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS: 104189-85-7), a heterocyclic compound featuring the medicinally significant benzimidazolone scaffold. This document delves into the core physicochemical characteristics, with a particular focus on its acid-base properties, which are crucial for its application in drug development and biochemical research. We present its structural attributes, empirical data, and a theoretical framework for understanding its amphoteric nature. Furthermore, this guide includes detailed, field-proven experimental protocols for its synthesis and the potentiometric determination of its dissociation constants (pKa), designed to ensure scientific rigor and reproducibility. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a versatile chemical intermediate or a lead compound candidate.
Introduction: The Benzimidazolone Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The benzimidazolone (2-oxo-benzimidazole) core, in particular, is a structural isostere of natural purines, allowing it to engage with biopolymers and enzymatic systems effectively.[1]
The subject of this guide, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, integrates this potent scaffold with a carboxylic acid moiety. This functional "handle" significantly enhances its utility, providing a reactive site for further chemical modification—such as the formation of amides or esters—to modulate pharmacokinetic and pharmacodynamic properties. Understanding the fundamental properties of this molecule is the first step in unlocking its full potential in research and development.
Caption: Chemical Structure of the title compound.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is essential for designing experiments, formulating solutions, and predicting its behavior in biological systems. The key identifiers and experimentally determined properties of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid | PubChem[5] |
| CAS Number | 104189-85-7 | American Elements, PubChem[5][6] |
| Molecular Formula | C₉H₈N₂O₃ | American Elements, PubChem[5][6] |
| Molecular Weight | 192.17 g/mol | American Elements, PubChem[5][6] |
| Appearance | Powder | American Elements[6] |
| Melting Point | 237 °C | Biosynth[7] |
| Solubility | Generally soluble in aqueous alkali and dilute acids | General knowledge on benzimidazoles[8] |
Analysis of Acid-Base Properties: An Amphoteric Molecule
A common misconception is to classify a molecule as strictly "acidic" or "basic." 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is, in fact, amphoteric, possessing both acidic and basic functional groups. This dual character governs its solubility, ionization state at physiological pH, and potential for ionic interactions with biological macromolecules.
Acidic Character
The primary acidic center is the carboxylic acid group (-COOH) . Upon deprotonation, it forms a resonance-stabilized carboxylate anion (-COO⁻), a characteristic feature of carboxylic acids. The pKa of this group is expected to be in the typical range for acetic acid derivatives.
Basic Character
Benzimidazoles are generally considered weakly basic.[8][9] In this molecule, the most probable site for protonation is the lone pair of electrons on the nitrogen atom at position 3 (N3) of the benzimidazole ring. However, several structural features diminish this basicity:
-
Amide/Lactam System: The N3 nitrogen is adjacent to a carbonyl group, forming a lactam (a cyclic amide). The lone pair on this nitrogen is delocalized by resonance with the carbonyl oxygen, significantly reducing its availability to accept a proton.
-
Aromatic System: The entire benzimidazole ring is aromatic, and the nitrogen lone pairs participate in the π-electron system, further reducing their basicity compared to simple aliphatic amines.
Therefore, while the molecule possesses a potential basic center, it is expected to be very weakly basic. The dominant characteristic in most aqueous systems will be its acidity, conferred by the carboxylic acid group.
Caption: Acid-base equilibria of the amphoteric title compound.
Experimental Protocols for Characterization
To ensure scientific integrity, all theoretical claims must be backed by robust experimental data. The following protocols are designed as self-validating systems for the synthesis and characterization of the title compound's acid-base properties.
Protocol: Synthesis via N-Alkylation
Causality: This protocol employs a standard and reliable method for forming N-C bonds in heterocyclic systems. 1,3-dihydro-2H-benzimidazol-2-one is deprotonated by a base to form a nucleophilic anion, which then attacks the electrophilic carbon of ethyl bromoacetate in a classic Sₙ2 reaction. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Methodology:
-
Step 1: N-Alkylation.
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.
-
-
Step 2: Work-up and Isolation of Ester Intermediate.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Step 3: Saponification (Ester Hydrolysis).
-
Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Step 4: Final Product Isolation.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid.
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: Determination of pKa by Potentiometric Titration
Trustworthiness: This protocol is a gold-standard method for pKa determination. Its self-validating nature comes from the precise calibration of the pH meter with multiple standard buffers and the use of a standardized titrant, ensuring the accuracy of both pH and volume measurements, which are the two critical variables.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation:
-
Prepare a ~0.01 M solution of the compound in deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent.
-
Prepare and standardize ~0.1 M solutions of NaOH and HCl.
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
-
Titration (Acidic pKa):
-
Place a known volume (e.g., 50.0 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) using a burette or autotitrator.
-
Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.
-
-
Titration (Basic pKa):
-
Using a fresh sample of the analyte solution, repeat the titration process using the standardized HCl solution to determine the pKa of the conjugate acid (pKaH).
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point is the peak of the first derivative plot or the zero-crossing of the second derivative plot.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Alternatively, use a Gran plot for a more precise determination of the equivalence point.
-
Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pKa values.
-
Potential Applications in Research and Development
The dual functionality of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid makes it a valuable building block.
-
Drug Discovery: The carboxylic acid can be coupled with various amines to create a library of amide derivatives, exploring structure-activity relationships (SAR).
-
Linker Chemistry: It can serve as a linker molecule to conjugate the benzimidazolone scaffold to other pharmacophores, proteins, or labeling agents.
-
Material Science: The rigid, aromatic core and reactive handle make it a candidate for incorporation into novel polymers or functional materials.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
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2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid. AMERICAN ELEMENTS. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. PubChem. [Link]
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Synthesis and evaluation of a benzimidazole acetic acid derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
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Benzimidazoles: A Medicinally Important Scaffolds. Journal of Current Pharma Research. [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SCIELO. [Link]
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